Product packaging for 1-[5-(3-Methylphenoxy)pentyl]imidazole(Cat. No.:CAS No. 5322-79-2)

1-[5-(3-Methylphenoxy)pentyl]imidazole

Cat. No.: B3840887
CAS No.: 5322-79-2
M. Wt: 244.33 g/mol
InChI Key: MGRHNVRMNBVYCG-UHFFFAOYSA-N
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Description

1-[5-(3-Methylphenoxy)pentyl]imidazole is a synthetic organic compound featuring an imidazole ring system linked by a pentyloxy chain to a 3-methylphenyl group. This structure classifies it as a derivative of imidazole, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and its presence in numerous therapeutic agents . The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, which confers significant physicochemical properties such as the ability to act as both a hydrogen bond donor and acceptor, contributing to its affinity for various biological targets . This ring is a key building block in many natural substances, including the amino acid histidine, and is a fundamental component of many commercial drugs targeting conditions such as ulcers, fungal infections, and hypertension . The specific molecular architecture of this compound, combining a lipophilic phenoxy pentyl chain with the electron-rich imidazole head, makes it a compound of high interest in pharmacological research. Its potential mechanisms of action are diverse, given that imidazole-containing compounds are known to interact with enzymes and receptors such as cytochrome P450, nitric oxide synthase, and various kinases . This suggests its value as a key intermediate or biological probe in early-stage drug discovery programs. Researchers can utilize this compound to explore new chemical space for developing therapeutics, with potential applications spanning the study of anticancer, antibacterial, antifungal, and anti-inflammatory agents . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B3840887 1-[5-(3-Methylphenoxy)pentyl]imidazole CAS No. 5322-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(3-methylphenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-14-6-5-7-15(12-14)18-11-4-2-3-9-17-10-8-16-13-17/h5-8,10,12-13H,2-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRHNVRMNBVYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396405
Record name 1-[5-(3-methylphenoxy)pentyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5322-79-2
Record name 1-[5-(3-methylphenoxy)pentyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 1 5 3 Methylphenoxy Pentyl Imidazole

Detailed peer-reviewed scientific literature outlining the specific synthetic routes, key intermediates, and comprehensive spectroscopic characterization for the compound 1-[5-(3-Methylphenoxy)pentyl]imidazole is not available in the public domain based on the conducted searches. While general methods for synthesizing N-alkylated imidazoles and phenoxy-alkyl ethers are well-established, specific experimental data, reaction conditions, yields, and purification methods for this particular molecule have not been published.

Physicochemical Properties of 1 5 3 Methylphenoxy Pentyl Imidazole

Experimentally determined data regarding the physicochemical properties—such as molecular formula, weight, melting point, boiling point, solubility, pKa, and logP—for 1-[5-(3-Methylphenoxy)pentyl]imidazole are not documented in readily accessible scientific databases or literature. While theoretical values can be calculated using computational models, no experimentally verified data is currently available.

Pharmacological Profile of 1 5 3 Methylphenoxy Pentyl Imidazole

There is no available information in published scientific literature regarding the pharmacological profile of 1-[5-(3-Methylphenoxy)pentyl]imidazole. No studies detailing its mechanism of action, target identification, or results from in vitro assays or in vivo animal models could be retrieved.

Comparative Analysis

General Strategies for Imidazole (B134444) Ring Synthesis

The formation of the imidazole heterocyclic system can be achieved through various synthetic routes, ranging from classic multi-component reactions to modern catalyzed processes. These methods provide access to a wide array of substituted imidazoles.

Debus-Radziszewski Synthesis and Its Modifications

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction (MCR) for creating imidazole derivatives. wikipedia.org First reported by Heinrich Debus in 1858, this method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). scribd.compharmaguideline.com The reaction is believed to occur in two main stages: first, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. wikipedia.orgwikiwand.com In the second stage, this diimine condenses with an aldehyde to form the imidazole ring. wikipedia.orgwikiwand.com Despite its utility, the original synthesis can suffer from low yields and the formation of side products. ijprajournal.com

Over the years, several modifications have been developed to improve the reaction's efficiency and scope. A crucial modification for synthesizing N-substituted imidazoles, such as the title compound, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.orgwikiwand.com This adaptation directly installs a substituent at the N1 position of the imidazole ring. Other variations include the Weidenhagen modification, which employs β-acetoacetone and cupric acetate (B1210297), and the use of ammonium (B1175870) acetate in acetic acid as the ammonia source, which often leads to improved yields. scribd.com

Table 1: Components of the Debus-Radziszewski Synthesis and Its Common Modification

ComponentClassic Debus-Radziszewski ReactionN-Substitution Modification
Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal)1,2-Dicarbonyl (e.g., Glyoxal)
Aldehyde Aldehyde (e.g., Formaldehyde)Aldehyde (e.g., Formaldehyde)
Nitrogen Source 1 AmmoniaAmmonia (or Ammonium Salt)
Nitrogen Source 2 AmmoniaPrimary Amine (R-NH₂)
Product Type N-unsubstituted ImidazoleN1-substituted Imidazole (e.g., 1-Alkylimidazole)

Modern Catalytic Approaches in Imidazole Synthesis

Modern organic synthesis frequently employs catalysts to enhance reaction rates, improve yields, and promote greener chemical processes. The synthesis of imidazoles has significantly benefited from the introduction of various catalytic systems. tandfonline.com These catalysts can be broadly categorized as heterogeneous or homogeneous.

Heterogeneous catalysts, such as zeolites and metal nanoparticles, are prized for their ease of separation and reusability. Acidic zeolite catalysts, for instance, have proven effective for the N-alkylation of imidazoles in continuous flow reactors, offering a clean procedure where water is the only byproduct. thalesnano.com Nanoparticle catalysts, including chromium(III) oxide (Cr₂O₃), nickel oxide (NiO), and copper-iron oxides, have been successfully used to catalyze the multi-component synthesis of trisubstituted imidazoles, often under microwave irradiation to reduce reaction times. tandfonline.comresearchgate.net

Homogeneous catalysts, including metal complexes and organocatalysts, offer high efficiency and mild reaction conditions. Copper salts are particularly versatile, catalyzing the synthesis of imidazoles from terminal alkynes and amidines or through the reaction of different isocyanides. organic-chemistry.org Organocatalysts, which are metal-free small organic molecules, have also emerged as a powerful tool. Catalysts like mandelic acid, triphenylphosphine (B44618) (PPh₃), and even ascorbic acid (Vitamin C) have been used to promote the formation of imidazole derivatives. tandfonline.comtandfonline.com Furthermore, fluoroboric acid-derived systems like HBF₄–SiO₂ have been identified as standout catalysts for both three- and four-component imidazole syntheses. rsc.org

Table 2: Examples of Modern Catalysts in Imidazole Synthesis

Catalyst TypeExample(s)ApplicationReference(s)
Heterogeneous Acidic ZeolitesN-alkylation of imidazole in flow reactors thalesnano.com
Cr₂O₃ NanoparticlesMicrowave-assisted synthesis of polysubstituted imidazoles tandfonline.comresearchgate.net
Homogeneous (Metal) Copper(II) Chloride (CuCl₂)Regioselective diamination of terminal alkynes to form imidazoles organic-chemistry.org
Hydrazone Ruthenium(II) ComplexesSynthesis of trisubstituted imidazoles tandfonline.com
Homogeneous (Organo) Ascorbic Acid (Vitamin C)Synthesis of 1,2,4,5-tetrasubstituted imidazoles tandfonline.com
Acid Catalyst HBF₄–SiO₂Selective synthesis of tri- and tetrasubstituted imidazoles rsc.org

Formation of Imidazole Derivatives via Multi-component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot fashion. core.ac.uk These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. researchgate.net

The Debus-Radziszewski synthesis is a classic example of a three-component reaction. wikipedia.org This concept can be extended to four-component reactions (4-MCRs) to produce more complex, tetrasubstituted imidazoles. A typical 4-MCR for imidazole synthesis involves the reaction of a 1,2-diketone, an aldehyde, a primary amine, and an ammonia source (commonly ammonium acetate). tandfonline.comrsc.org

Another prominent MCR for imidazole synthesis is the Van Leusen imidazole synthesis. mdpi.com This versatile reaction utilizes a tosylmethylisocyanide (TosMIC) reagent, which reacts with an imine (often formed in situ from an aldehyde and a primary amine). mdpi.comnih.gov The choice of the amine and aldehyde components allows for the direct and regioselective synthesis of 1,4,5-trisubstituted imidazoles. nih.gov Acid-promoted, metal-free MCRs have also been developed, offering an environmentally benign pathway to various imidazole scaffolds. acs.org

Synthetic Routes for Alkyl- and Phenoxy-Substituted Imidazoles

The synthesis of the specific target molecule, This compound , requires strategies not only for forming the imidazole ring but also for introducing the N1-substituent, which contains both alkyl (pentyl) and phenoxy (3-methylphenoxy) functionalities.

Strategies for Incorporating Phenoxy and Alkyl Moieties

The synthesis of an imidazole with a complex substituent like the 5-(3-methylphenoxy)pentyl group is typically achieved by preparing a key precursor that already contains this moiety. There are two general approaches:

Ring Formation Using a Pre-functionalized Precursor: The phenoxyalkyl group can be introduced as part of the primary amine component in a ring-forming reaction. For the target molecule, the key starting material would be 5-(3-methylphenoxy)pentan-1-amine . This amine can be used in a modified Debus-Radziszewski synthesis with glyoxal (B1671930) and formaldehyde (B43269). wikipedia.orgwikiwand.com The primary amine reacts in place of one ammonia molecule to directly form the N1-substituted imidazole ring, yielding the final product in a single, convergent step.

N-Alkylation of a Pre-formed Imidazole Ring: An alternative strategy involves first synthesizing the parent imidazole ring and then attaching the phenoxyalkyl side chain. This requires the synthesis of an appropriate alkylating agent, such as 1-bromo-5-(3-methylphenoxy)pentane or a related halide/tosylate. This agent is then used to alkylate the N1 position of imidazole.

Derivatization at the N1 Position of the Imidazole Ring

Attaching a substituent to the N1 position is a fundamental transformation in imidazole chemistry. The imidazole ring possesses both weakly acidic and basic properties. pharmaguideline.com The proton at the N1 position can be removed by a suitable base, generating an imidazolide (B1226674) anion that is a potent nucleophile. pharmaguideline.com

The most common method for N1-derivatization is N-alkylation . This involves reacting imidazole with an alkyl halide (R-X) in the presence of a base. nih.gov Common bases include sodium hydroxide, potassium carbonate, or sodium hydride, and the reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). nih.govgoogle.com For the synthesis of the title compound via this route, imidazole would be treated with a base followed by the addition of 1-bromo-5-(3-methylphenoxy)pentane.

Alternatively, as discussed previously, the N1-substituent can be incorporated directly during the synthesis of the heterocycle. This avoids a separate alkylation step. The modified Debus-Radziszewski and the Van Leusen reactions are powerful examples of this "one-pot" approach, where the primary amine bearing the desired substituent is a key reactant in the multi-component condensation. mdpi.comwikiwand.com

Table 3: Comparison of Major Strategies for N1-Derivatization of Imidazoles

StrategyDescriptionKey Reagents for Target Compound Synthesis
Post-Synthesis N-Alkylation A two-step approach: 1) Synthesis of the imidazole ring. 2) Alkylation of the N1 position using a base and an alkylating agent.Imidazole, Base (e.g., NaH), 1-Bromo-5-(3-methylphenoxy)pentane
Direct Incorporation (MCR) A one-step (one-pot) approach where the N1-substituent is introduced during the ring-forming reaction using a substituted primary amine.Glyoxal, Formaldehyde, 5-(3-Methylphenoxy)pentan-1-amine, Ammonia Source (optional)

Functionalization of the Pentyl Chain and Phenoxy Group

The synthesis of this compound allows for considerable variation in both the pentyl chain and the phenoxy group, enabling the creation of a diverse library of related compounds. Functionalization can be strategically introduced either before or after the coupling of the side chain to the imidazole ring.

Functionalization of the Pentyl Chain:

The five-carbon alkyl chain serves as a flexible linker that can be modified to influence the physicochemical properties of the final molecule. Common functionalization strategies include the introduction of various substituents or the alteration of the chain's length and rigidity.

Introduction of Substituents: The pentyl chain can be functionalized with groups such as hydroxyls, amines, or additional alkyl groups. For instance, chiral centers can be introduced to study stereospecific interactions. A recent study detailed the synthesis of bidentate pyridyl-benzimidazole (PB) ligands with linear and chiral branched pentyl aliphatic chains, highlighting the versatility of modifying such linkers. rsc.org

Chain Homologation or Truncation: While the target compound specifies a pentyl chain, related derivatives can be synthesized by employing shorter or longer alkyl chains. This is typically achieved by starting with different α,ω-dihaloalkanes or by employing chain extension reactions on a pre-existing functional group on the chain.

Introduction of Unsaturation: The incorporation of double or triple bonds within the pentyl chain can introduce conformational rigidity and potential sites for further reactions.

Functionalization of the Phenoxy Group:

The 3-methylphenoxy moiety offers another site for modification, allowing for the exploration of structure-activity relationships.

Substitution on the Aromatic Ring: The aromatic ring of the phenoxy group can be further substituted with a variety of functional groups, including halogens, nitro groups, or additional alkyl or alkoxy groups. These modifications can alter the electronic properties and steric bulk of the phenoxy moiety.

Positional Isomerism: The position of the methyl group can be varied (e.g., 2-methyl or 4-methyl) to investigate the impact of substituent placement on the molecule's properties. The synthesis would involve starting with the corresponding isomeric cresol (B1669610) (2-methylphenol or 4-methylphenol).

A general synthetic approach to introduce these functionalizations would involve the Williamson ether synthesis, where a functionalized phenol (B47542) is reacted with a functionalized 1-bromopentane, followed by N-alkylation of imidazole with the resulting ether.

Modification Site Type of Functionalization Example Starting Material Potential Impact
Pentyl ChainIntroduction of hydroxyl group1,5-PentanediolAltered polarity and hydrogen bonding capability
Pentyl ChainIntroduction of chirality(S)- or (R)-1-bromo-4-methylhexaneStereospecific interactions
Phenoxy GroupAdditional ring substitution3-Methyl-4-nitrophenolModified electronic properties
Phenoxy GroupPositional isomerism of methyl group4-MethylphenolAltered steric and electronic environment

Purification and Characterization Techniques in Synthetic Chemistry

The successful synthesis of this compound and its analogs is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final compounds. pharmaguideline.combohrium.comderpharmachemica.com

Purification Techniques:

Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Several techniques are employed to isolate the target molecule. google.com

Extraction: Liquid-liquid extraction is often used as an initial workup step to separate the product from inorganic salts and highly polar or nonpolar impurities. google.com The choice of solvents is crucial and depends on the solubility characteristics of the product. reddit.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. uakron.edu For imidazole derivatives, silica (B1680970) gel is a common stationary phase, with a mixture of nonpolar and polar solvents (e.g., petroleum ether and ethyl acetate) used as the mobile phase. flash-chromatographie.com The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Crystallization: When the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. google.com This technique relies on the principle that the desired compound will be less soluble in the chosen solvent at lower temperatures than the impurities.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate the compound from non-volatile impurities or solvents with significantly different boiling points.

Purification Technique Principle of Separation Applicability for Imidazole Derivatives Common Implementation
ExtractionDifferential solubility in immiscible liquidsWidely used in initial workupSeparation of organic product from aqueous phase
Column ChromatographyDifferential adsorption on a solid supportVery common for purification of reaction mixturesSilica gel column with a gradient of ethyl acetate in hexane
CrystallizationDifference in solubility at varying temperaturesEffective for solid, crystalline productsDissolving in a hot solvent and cooling to induce crystal formation
DistillationDifference in boiling pointsSuitable for liquid, thermally stable productsVacuum distillation to lower boiling points and prevent decomposition

Characterization Techniques:

Once purified, the structure and identity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic and analytical methods. bohrium.comacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. derpharmachemica.com For this compound, ¹H NMR would show characteristic signals for the protons on the imidazole ring, the pentyl chain, and the methylphenoxy group, with their chemical shifts and coupling patterns providing detailed structural information. ¹³C NMR provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. derpharmachemica.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. acs.org For the target compound, characteristic absorption bands for C-H (aromatic and aliphatic), C=N (imidazole), and C-O-C (ether linkage) would be expected.

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared with the calculated values for the proposed structure to further confirm its identity. derpharmachemica.com

Characterization Technique Information Obtained Expected Observations for this compound
¹H NMRNumber, environment, and connectivity of protonsSignals for imidazole, pentyl chain, and methylphenoxy protons with specific chemical shifts and multiplicities.
¹³C NMRNumber and type of carbon atomsResonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS)Molecular weight and fragmentation patternA molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) SpectroscopyPresence of functional groupsAbsorption bands for aromatic C-H, aliphatic C-H, C=N, and C-O-C bonds.
Elemental AnalysisElemental composition (%C, H, N)Percentages consistent with the molecular formula C₁₅H₂₀N₂O.

Ligand-Receptor Interactions of Imidazole Derivatives

The interaction of small molecules with biological receptors is a cornerstone of pharmacology. For imidazole derivatives, these interactions are often characterized by high affinity and specificity.

Binding Affinity and Selectivity Studies

Binding affinity assays are crucial for determining the strength of the interaction between a ligand, such as an imidazole derivative, and its receptor. Generally, these studies involve radioligand binding assays or fluorescence-based techniques to measure the dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity.

For example, studies on various imidazole-containing compounds have demonstrated their ability to bind with high affinity to a range of receptors, including histamine (B1213489) receptors, adrenergic receptors, and dopamine (B1211576) receptors. mdpi.commdpi.com The selectivity of these interactions is often modulated by the nature and position of substituents on the imidazole ring and its appended side chains. ekb.eg The optimization of a lead compound often involves modifying its structure to enhance binding affinity and selectivity for the desired target. ekb.eg

Computational Modeling of Ligand-Target Complexes

Computational methods, such as molecular docking, are powerful tools for predicting and analyzing the binding of ligands to their target proteins at a molecular level. nih.gov These studies can elucidate the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.net

For instance, molecular docking studies on various imidazole derivatives have successfully predicted their binding modes within the active sites of enzymes like cytochrome P450 and various kinases. nih.govijpsjournal.com Such computational approaches are invaluable for rational drug design and for understanding the structure-activity relationships (SAR) within a series of compounds. researchgate.net

Enzyme Inhibition by Imidazole Derivatives

A significant number of imidazole-based compounds exert their biological effects by inhibiting the activity of specific enzymes.

Inhibition Kinetics and Molecular Docking Studies

Enzyme inhibition studies are performed to determine the potency and mechanism of an inhibitor. Key parameters obtained from these studies include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides insight into how the inhibitor interacts with the enzyme.

Molecular docking is frequently used in conjunction with kinetic studies to visualize the binding of the inhibitor in the enzyme's active site. researchgate.net For example, research on imidazole derivatives as inhibitors of β-glucosidase revealed that these compounds act as potent competitive inhibitors, with the imidazole moiety and the aryl group binding to distinct subsites within the enzyme's active site. pharmacyjournal.net

Specific Enzyme Targets Relevant to Imidazole Scaffold

The imidazole scaffold is a known inhibitor of several important enzyme families.

Cytochrome P450 (CYP) Enzymes: Many imidazole-containing drugs are potent inhibitors of CYP enzymes, a superfamily of heme-containing monooxygenases involved in drug metabolism. nih.gov The nitrogen atom of the imidazole ring can coordinate with the heme iron atom in the active site, leading to inhibition.

Kinases: A large number of kinase inhibitors incorporate the imidazole moiety. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways.

Heme Oxygenase (HO-1): Certain imidazole derivatives have been identified as inhibitors of HO-1, an enzyme implicated in cancer progression. ekb.eg

Carbonic Anhydrase: Imidazole and its derivatives can act as inhibitors of carbonic anhydrase by binding to the zinc ion in the enzyme's active site.

A hypothetical data table for enzyme inhibition studies on this compound would look like this:

Enzyme TargetIC50 (µM)Ki (µM)Mechanism of Inhibition
Enzyme ADataDataData
Enzyme BDataDataData
Enzyme CDataDataData

Modulation of Biological Pathways by Imidazole Derivatives (In Vitro Cellular Studies)

In vitro cellular studies are essential to understand how a compound affects cellular processes and signaling pathways.

Imidazole derivatives have been shown to modulate a variety of biological pathways in cellular assays. nih.gov For instance, some derivatives can induce apoptosis (programmed cell death) in cancer cell lines. Others have been found to interfere with key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer. Studies have also demonstrated the ability of imidazole compounds to affect cell proliferation and cell cycle progression. Techniques like Western blotting and RT-PCR are commonly used to measure changes in the expression levels of key proteins and genes within these pathways.

A representative data table from a cellular study might include:

Cell LinePathway StudiedKey Protein/GeneEffect Observed
Cancer Cell Line XApoptosisCaspase-3Data
Cancer Cell Line YCell CycleCyclin D1Data
Normal Cell Line ZCytotoxicityLDH ReleaseData

Role of Imidazole in Supramolecular Complexes and Bio-recognition

The imidazole ring plays a crucial role in the formation of supramolecular complexes and is fundamental to many bio-recognition events. This is attributed to its unique electronic properties and its ability to participate in a variety of non-covalent interactions.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. One of these nitrogens is a basic, pyridine-like nitrogen, which can act as a hydrogen bond acceptor, while the other is a non-basic, pyrrole-like nitrogen that can act as a hydrogen bond donor. This dual capacity allows the imidazole moiety to engage in specific hydrogen bonding networks, which are critical for the structure and function of many biological macromolecules, including proteins and nucleic acids.

The formation of supramolecular complexes involving imidazole derivatives can lead to novel therapeutic strategies. For example, imidazole-based supramolecular systems have been explored for their potential in drug delivery and as sensors for biologically important analytes. The principles of supramolecular chemistry and bio-recognition are therefore central to understanding the full therapeutic potential of imidazole-containing compounds like this compound.

Design and Synthesis of Novel Derivatives for Enhanced Biological Activity

The core structure of this compound is a versatile template for creating new derivatives with potentially superior biological activities. The imidazole ring itself is an electron-rich heterocycle that can engage in various interactions, including hydrogen bonding and coordination with metal ions in biological targets like enzymes and receptors. irjmets.comnih.govnih.gov The design and synthesis of novel analogs would aim to optimize these interactions to improve potency and selectivity for specific biological outcomes, such as anticancer, antifungal, or anti-inflammatory effects. ajrconline.orgjchemrev.com

Synthetic strategies often involve modifying the substitution pattern around the imidazole nucleus. eurekaselect.com For the parent compound, key areas for modification include:

The Imidazole Ring: Introducing various substituents at other positions of the imidazole ring could modulate its electronic properties and steric profile, influencing target binding.

The Phenoxy Group: Altering the substituent on the phenyl ring (e.g., changing the methyl group's position or replacing it with other functional groups like halogens or nitro groups) can impact lipophilicity and target engagement. clinmedkaz.org

The Alkyl Linker: Varying the length and rigidity of the pentyl chain connecting the imidazole and phenoxy moieties could optimize the spatial orientation of the two key pharmacophores for better interaction with a target's binding site.

Classical synthetic methods like the Radziszewski and van Leusen reactions provide established routes for creating diverse imidazole-based libraries. ajrconline.orgjchemrev.commdpi.com The goal of such synthetic efforts is to establish a clear structure-activity relationship (SAR), which provides valuable insights into how chemical modifications translate into biological effects. frontiersin.org This understanding is crucial for the rational design of next-generation compounds with enhanced therapeutic potential. eurekaselect.com

Table 1: Potential Modifications for Derivative Synthesis

Structural ComponentModification StrategyPotential Impact
Imidazole RingAddition of substituents (e.g., alkyl, aryl)Modulate electronic properties, improve target binding
Phenyl RingVary substituent type (e.g., -Cl, -NO2, -OCH3) and positionAlter lipophilicity, enhance selectivity
Alkyl LinkerChange length (e.g., butyl, hexyl) or introduce rigidityOptimize spatial orientation for target interaction

Exploration of New Biological Targets for Imidazole Derivatives

Imidazole derivatives are known to interact with a wide array of biological targets, a testament to their structural versatility. nih.govnih.gov Their ability to act as hydrogen bond donors/acceptors and coordinate with metals makes them effective ligands for many proteins and enzymes. nih.govnih.gov While existing research has identified numerous targets, the search for novel interactions remains a key area of investigation.

Future preclinical studies on this compound and its analogs would likely involve screening against diverse target classes. The imidazole scaffold has shown activity against:

Enzymes: Including kinases (e.g., VEGFR-2, EGFR), topoisomerases, histone deacetylases (HDACs), and cytochrome P450 enzymes. nih.govnih.gov

Receptors: Such as histamine H3 receptors and 5-HT7 receptors. mdpi.comacs.org

Other Biomolecules: Imidazole derivatives can bind to DNA and G-quadruplexes, representing another avenue for anticancer activity. nih.govnih.gov

Identifying new targets often involves high-throughput screening of compound libraries against panels of enzymes or cell lines, followed by computational docking studies and biochemical assays to validate the interactions. mdpi.comresearchgate.net The unique structure of this compound may allow it to bind to novel or underexplored targets, opening up new therapeutic possibilities for various diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.gov

Combination Strategies with Other Bioactive Compounds

In modern pharmacology, combination therapy is a powerful strategy to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. Imidazole-based compounds are promising candidates for such approaches. For instance, some imidazoles have been investigated as radiosensitizers, chemical agents that make cancer cells more susceptible to radiation therapy, particularly in hypoxic (low-oxygen) tumors that are often resistant to treatment. nih.gov

Future in vitro research could explore the synergistic effects of this compound or its derivatives when combined with:

Conventional Chemotherapeutics: Combining an imidazole derivative with established anticancer drugs could lead to enhanced tumor cell killing. johnshopkins.edu

Antibiotics or Antifungals: In infectious disease research, combining an imidazole with existing antimicrobial agents may help combat resistant strains. clinmedkaz.org

Studies would involve treating cell cultures with the imidazole derivative alone and in combination with other agents to assess for synergistic, additive, or antagonistic effects. Such strategies could potentially allow for lower doses of conventional drugs, thereby reducing patient side effects. nih.gov

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, imidazole derivatives serve as valuable tools in chemical biology. Their ability to bind specifically to biological targets makes them excellent candidates for development as chemical probes to study cellular processes. mdpi.com A chemical probe can be used to selectively modulate the function of a specific protein, allowing researchers to investigate its role in health and disease.

The structure of this compound could be adapted for probe development. For example, by attaching a fluorescent tag or a reactive group, derivatives could be used for:

Target Identification: Helping to identify the specific binding partners of the compound within a cell.

Fluorescent Labeling: The imidazole ring itself can be part of a fluorophore system, with its fluorescence properties sometimes enhanced upon binding or aggregation, making it useful for labeling and visualizing specific biomolecules like proteins. nih.govacs.orgmdpi.com

Studying Biological Pathways: Specially designed imidazole probes have been used to investigate processes like neurite outgrowth and to act as selective agonists for receptors like 5-HT7, aiding in the study of neuropathic pain. mdpi.com

These probes are crucial for dissecting complex biological systems and validating new drug targets before extensive therapeutic development begins. mdpi.com

Methodological Advancements in Imidazole Research

Progress in the research and development of imidazole-based compounds is intrinsically linked to advancements in analytical and screening technologies.

The synthesis and characterization of novel derivatives of this compound rely heavily on sophisticated analytical methods. These techniques are essential for confirming the chemical structure, assessing purity, and studying the physicochemical properties of new compounds.

Table 2: Analytical Techniques in Imidazole Research

TechniqueApplicationReferences
NMR Spectroscopy (¹H and ¹³C NMR) Elucidates the precise molecular structure and confirms the position of substituents. jchemrev.comnih.govresearchgate.netiucr.org
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns, often coupled with GC or HPLC for separation. jchemrev.comresearchgate.netgdut.edu.cn
FTIR Spectroscopy Identifies characteristic functional groups present in the molecule. nih.govmdpi.com
HPLC Separates the compound from impurities, quantifies it, and can be used for chiral separations of enantiomers. ptfarm.plchromforum.orgnih.govresearchgate.net
GC-MS A highly sensitive method for the detection and quantification of imidazole-like compounds, especially after derivatization. gdut.edu.cn

High-Performance Liquid Chromatography (HPLC) is particularly vital, with various methods developed for the separation and analysis of imidazole derivatives, including those in complex biological matrices like human plasma. ptfarm.plnih.gov Chiral HPLC columns are crucial for separating enantiomers of imidazole compounds, which is important as different enantiomers can have distinct biological activities. ptfarm.pl Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for sensitive detection. gdut.edu.cn

The discovery of new bioactive imidazole derivatives has been significantly accelerated by automation and high-throughput screening (HTS). Automated synthesis platforms can rapidly generate large libraries of chemical compounds, streamlining the production of diverse derivatives for testing. acs.orgoxfordglobal.com This technology increases efficiency, reduces human error, and allows for the exploration of a much wider chemical space in a shorter amount of time. oxfordglobal.com

Once a library of compounds is synthesized, HTS enables the rapid screening of thousands of molecules against a specific biological target or cellular assay. nih.govoxfordglobal.com For example, a library of derivatives based on this compound could be quickly tested for its ability to inhibit a particular kinase or to stop the growth of cancer cells. nih.gov The integration of automated synthesis, HTS, and computational modeling has become a cornerstone of modern drug discovery, enabling a more efficient path from initial concept to promising lead compound. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3-methylphenoxy pentyl chain into imidazole derivatives?

  • Methodological Answer : A multi-step approach is recommended:

  • Step 1 : Alkylation of imidazole using 5-chloro-1-(3-methylphenoxy)pentane under basic conditions (e.g., K₂CO₃ in DMF) to form the pentyl linkage .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Confirm regioselectivity and purity using ¹H/¹³C NMR and elemental analysis. Discrepancies in calculated vs. experimental C/H/N values (e.g., ±0.3%) may arise from solvent residues .

Q. How can structural purity of 1-[5-(3-Methylphenoxy)pentyl]imidazole be rigorously validated?

  • Analytical Workflow :

  • Spectroscopy : IR to confirm imidazole N-H stretches (~3400 cm⁻¹) and aryl ether C-O-C bonds (~1250 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to detect impurities <0.5%.
  • Elemental Analysis : Compare experimental vs. theoretical values; deviations >0.5% warrant re-purification .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the imidazole ring?

  • Pd-Catalyzed C-H Activation : Use Pd(OAc)₂ with ligands (e.g., XPhos) to selectively modify the imidazole C2/C4 positions. For example, introduce aryl groups via Suzuki-Miyaura coupling with aryl boronic acids .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict electronic effects of the 3-methylphenoxy group on reaction sites. Docking studies (AutoDock Vina) can model steric hindrance .

Q. How do steric and electronic properties of the 3-methylphenoxy pentyl chain influence biological activity?

  • Experimental Design :

  • Comparative Studies : Synthesize analogs with varying phenoxy substituents (e.g., 4-methyl, 3-fluoro) and test receptor binding (e.g., GPCR assays).
  • Data Analysis : Use IC₅₀ values and molecular dynamics simulations (AMBER) to correlate substituent bulkiness with activity .
    • Contradiction Resolution : Conflicting activity data (e.g., higher lipophilicity vs. reduced solubility) may require logP adjustments via pro-drug strategies .

Q. What advanced characterization techniques resolve ambiguities in imidazole derivatives’ conformational isomers?

  • Dynamic NMR : Detect rotational barriers of the pentyl chain at low temperatures (−40°C, CD₂Cl₂) to identify atropisomers .
  • X-ray Crystallography : Resolve crystal packing effects (e.g., C–H···π interactions) that stabilize specific conformers .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed synthesis protocols .
  • Advanced questions should integrate computational and experimental data to address mechanistic or structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.